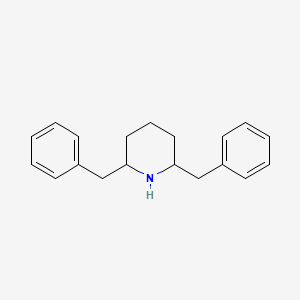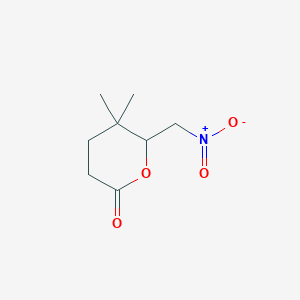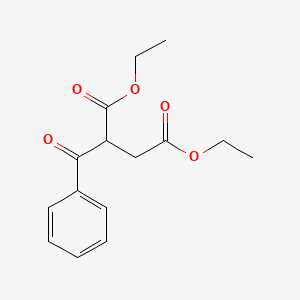
1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone is an organic compound that features a p-chlorophenyl group attached to a pyrrolidinone ring, with a piperidine ring also connected to the structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone typically involves the reaction of p-chlorobenzoyl chloride with piperidine, followed by cyclization with pyrrolidine. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: p-Chlorobenzoyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate undergoes cyclization with pyrrolidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(p-Chlorophenyl)-3-piperidino-2-pyrrolidinone
- This compound analogs
- This compound derivatives
Comparison
Compared to other similar compounds, this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its p-chlorophenyl group and pyrrolidinone ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
6103-61-3 |
|---|---|
Fórmula molecular |
C15H19ClN2O |
Peso molecular |
278.78 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H19ClN2O/c16-12-4-6-13(7-5-12)18-11-8-14(15(18)19)17-9-2-1-3-10-17/h4-7,14H,1-3,8-11H2 |
Clave InChI |
GXGWQUTZOBNBNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



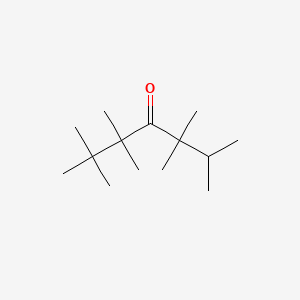
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)


![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)
![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)


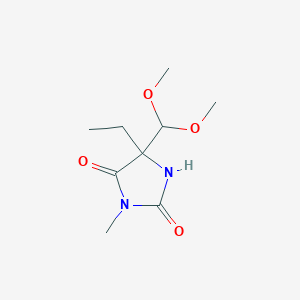
![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
